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1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine

Cat. No.: B1323451
CAS No.: 303021-32-1
M. Wt: 137.18 g/mol
InChI Key: YGGJYQPWXRLNBA-UHFFFAOYSA-N
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Description

General Overview of Fused Heterocyclic Ring Systems in Organic Chemistry

Heterocyclic compounds are a major class of organic molecules characterized by a ring structure containing at least one atom of an element other than carbon. britannica.com These non-carbon atoms, such as nitrogen, oxygen, or sulfur, impart distinct physical and chemical properties compared to their carbocyclic counterparts. britannica.com Heterocycles are ubiquitous in nature and synthetic chemistry, forming the core structures of many essential biomolecules, including nucleic acids, and a majority of pharmaceutical drugs. wikipedia.orgmsu.edu

A significant subclass of these molecules is fused heterocyclic systems, which are formed when two or more rings share a common bond. acdlabs.com This fusion can occur between a heterocyclic ring and a carbocyclic ring (e.g., a benzene (B151609) ring) or between two or more heterocyclic rings. wikipedia.org The resulting polycyclic structures have a wide variety of common and systematic names. For instance, fusing a benzene ring to a pyrrole (B145914) ring gives rise to indole, while fusing it to a pyridine (B92270) ring yields quinoline (B57606) or isoquinoline. wikipedia.orgmsu.edu Similarly, the fusion involving an azepine ring can lead to structures like benzazepine. wikipedia.org The principles for naming these complex structures are outlined by the International Union of Pure and Applied Chemistry (IUPAC), often designating one ring system as the base component and the other as a prefix, such as "imidazo". acdlabs.com

Significance of Azepine and Imidazole (B134444) Moieties in Contemporary Chemical Research

The structural and functional diversity of fused heterocyclic compounds often stems from the properties of their constituent rings. In the case of imidazoazepines, the imidazole and azepine moieties are of particular interest to the scientific community.

The azepine moiety, a seven-membered nitrogen-containing heterocycle, is a key structural motif in a multitude of natural products and biologically active molecules. researchgate.net Azepane-based compounds, the saturated form of azepine, have shown a wide array of pharmacological properties and are present in over 20 FDA-approved drugs. nih.gov The unique conformational flexibility of the seven-membered ring makes it a valuable scaffold in drug discovery. researchgate.net Derivatives of azepine have been investigated for a range of therapeutic applications, including as anticancer, antiviral, and antidiabetic agents. researchgate.netresearchgate.net Furthermore, heterocycle-fused azepine derivatives have been noted for showing promising pharmacological activity, particularly in relation to the central nervous system. tandfonline.com

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. First synthesized in 1858, this moiety is a fundamental component of many essential biological molecules, including the amino acid histidine, histamine, and purines. researchgate.netpharmaguideline.com Its unique chemical complexity, high stability, water solubility, and hydrogen bonding capability make it a "privileged structure" in medicinal chemistry. nih.gov Imidazole derivatives are known to exhibit a vast spectrum of biological activities, and the imidazole core is a common feature in drugs with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netnih.gov The versatility of the imidazole nucleus allows it to bind to various enzymes and receptors, making it a crucial building block in the development of new therapeutic agents. nih.gov

Table 1: Significance of Azepine and Imidazole Moieties
MoietyKey FeaturesTherapeutic Applications
Azepine Seven-membered nitrogen-containing heterocycle; conformational flexibility. researchgate.netAnticancer, antiviral, antidiabetic, antidepressant, antihypertensive. researchgate.netresearchgate.netpharmaguideline.com
Imidazole Five-membered aromatic heterocycle with two nitrogen atoms; high stability and hydrogen bonding capability. Antibacterial, antifungal, anticancer, anti-inflammatory, antiviral. researchgate.netnih.gov

Contextualizing 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine within Fused Imidazoazepine Architectures

The fusion of an imidazole ring and an azepine ring gives rise to the imidazoazepine scaffold. This architecture combines the key structural and electronic features of both heterocyclic systems. The specific compound, this compound, represents a saturated version of this fused system. The synthesis of imidazoazepine analogues has been explored in chemical literature, for example, through methods like the Pictet-Spengler reaction, which can be used to create complex heterocyclic structures from aldehydes and 2-aminoimidazole precursors. researchgate.net

The chemical properties of this compound are often studied in its salt form, such as the dihydrochloride, to improve stability and solubility for research purposes.

Table 2: Chemical Properties of this compound Dihydrochloride
PropertyValue
IUPAC Name This compound;dihydrochloride
Molecular Formula C₇H₁₁N₃ · 2HCl
Molecular Weight 210.11 g/mol

Data sourced from available chemical supplier information.

Research into related structures, such as 2-Methyl-1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine hydrochloride, indicates an ongoing interest in this class of compounds for potential applications in medicinal chemistry and drug discovery. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3 B1323451 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine CAS No. 303021-32-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-8-4-2-7-6(1)9-5-10-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJYQPWXRLNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265631
Record name 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303021-32-1
Record name 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303021-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Design Strategies for 1,4,5,6,7,8 Hexahydroimidazo 4,5 D Azepine Scaffolds

Strategic Disconnections for the Imidazo[4,5-d]azepine Ring System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. umi.ac.idchemistry.coach For the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine scaffold, several strategic disconnections can be envisioned, primarily focusing on the formation of the imidazole (B134444) and azepine rings.

The most common approach involves the disconnection of the imidazole ring, which can be constructed in the final steps of the synthesis. This strategy typically involves a vicinal diamine on the azepine ring as a key precursor. Two main disconnection pathways for the imidazole ring are prevalent:

Disconnection A (C-N bond cleavage): This approach breaks the imidazole ring down to a 4,5-diaminoazepine derivative and a one-carbon (C1) building block. The C1 source can be a variety of reagents, such as cyanogen (B1215507) bromide, carboxylic acids, or orthoesters, which will ultimately form the C2 position of the imidazole ring.

Disconnection B (C=N bond cleavage): This alternative disconnection leads to a similar 4,5-diaminoazepine precursor. The subsequent cyclization to form the imidazole ring can be achieved through various methods, including the Debus-Radziszewski imidazole synthesis, which utilizes a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org

The synthesis of the key 4,5-diaminoazepine precursor is a critical step in these retrosynthetic strategies. This intermediate can be accessed from simpler starting materials through multi-step sequences, often involving the formation of the seven-membered azepine ring as a key transformation.

A plausible retrosynthetic pathway for a generic this compound is outlined below:

Target MoleculeKey DisconnectionsPrecursors
This compoundImidazole ring formation (C-N bonds)4,5-Diaminoazepine derivative + C1 source
4,5-Diaminoazepine derivativeAzepine ring formationAcyclic amino acid or diamine precursors

Principles of Scaffold Design for Novel Imidazoazepine Analogues

The design of novel analogues based on the this compound scaffold is guided by several key principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. These strategies often involve modifying the core scaffold or introducing various substituents.

Scaffold Hopping: This strategy involves replacing the central core of a known active molecule with a structurally different but functionally equivalent scaffold. nih.govnamiki-s.co.jpresearchgate.net For the imidazo[4,5-d]azepine system, this could involve replacing the azepine ring with other cyclic systems or modifying the imidazole fusion pattern to create isomeric scaffolds. The goal is to discover novel chemical entities with improved properties or a different intellectual property landscape.

Bioisosteric Replacement: Bioisosterism is a widely used strategy in drug design where a substituent or a group of substituents on a lead molecule is replaced by another with similar physical or chemical properties, leading to a compound with similar biological activity. drugdesign.orgufrj.brresearchgate.netnih.gov In the context of imidazo[4,5-d]azepine analogues, bioisosteric replacements can be applied to various positions of the scaffold. For instance, the imidazole NH proton can be replaced with other groups to modulate hydrogen bonding capacity, or substituents on the azepine ring can be exchanged to fine-tune lipophilicity and metabolic stability.

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) responsible for a molecule's biological activity. dovepress.comnih.govresearchgate.netnih.gov By understanding the pharmacophore of a known active compound, novel imidazo[4,5-d]azepine analogues can be designed to fit this model, thereby increasing the probability of retaining or improving biological activity. This approach is particularly useful for guiding the design of substituents on the scaffold.

A study on pyrimido[4,5-d]azepines as 5-HT₂C receptor agonists utilized homology modeling to understand the binding and agonist efficacy of their designed compounds. nih.gov A similar approach could be applied to the this compound scaffold to design analogues with specific biological targets.

Design PrincipleApplication to Imidazo[4,5-d]azepine ScaffoldDesired Outcome
Scaffold HoppingReplacement of the azepine ring with other cyclic structures.Novel chemical entities with potentially improved properties.
Bioisosteric ReplacementModification of substituents on the imidazole or azepine rings.Enhanced potency, selectivity, or pharmacokinetic profile.
Pharmacophore ModelingDesign of substituents that fit a known pharmacophore model.Increased probability of desired biological activity.

Methodological Considerations for Stereochemical Control in Synthesis

The this compound scaffold can possess multiple stereocenters, and the specific stereochemistry of a molecule can have a profound impact on its biological activity. Therefore, controlling the stereochemical outcome of the synthesis is of paramount importance.

Asymmetric Synthesis: The development of asymmetric synthetic methods allows for the selective formation of a single enantiomer or diastereomer of a chiral molecule. rsc.orgnih.govnih.govchemistryviews.org For the synthesis of chiral imidazo[4,5-d]azepine analogues, several strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to introduce stereocenters into the target molecule. The inherent chirality of the starting material is carried through the synthetic sequence to control the stereochemistry of the final product.

Use of Chiral Catalysts: Chiral catalysts, such as chiral metal complexes or organocatalysts, can be used to induce enantioselectivity or diastereoselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation or cyclization reactions can be employed to establish stereocenters on the azepine ring. A study on the asymmetric synthesis of dibenzo[b,d]azepines utilized a copper-catalyzed reductive cyclization with a chiral biphosphine ligand to achieve high diastereo- and enantioselectivity. us.es

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed.

The choice of method for stereochemical control will depend on the specific target molecule and the availability of starting materials and reagents. Careful planning and execution of the synthetic route are essential to ensure the desired stereochemical purity of the final product.

Chemical Reactivity and Transformation Pathways of the Imidazo 4,5 D Azepine System

Valence Tautomerism and Aromatization Reactions

The azepine ring system is known to exhibit valence tautomerism, a phenomenon involving the reversible interconversion of isomers that differ in the position of their valence electrons. slideshare.net While specific studies on the 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine core are limited in this exact context, the general principles applicable to azepines suggest that its partially saturated derivatives could exist in equilibrium with other tautomeric forms. slideshare.net This reactivity is influenced by the non-planar boat or chair conformations adopted by the seven-membered ring to alleviate instability found in a planar form. slideshare.net

Aromatization of the azepine ring or the fused imidazole (B134444) ring is a potential transformation pathway for partially unsaturated derivatives of the imidazo[4,5-d]azepine system. This can be achieved through various dehydrogenation or elimination reactions, leading to a more stable, fully aromatic heterocyclic system. Such reactions are a common strategy in heterocyclic chemistry to access thermodynamically favored aromatic structures. For instance, derivatives of azepines can undergo aromatization, a reaction that can be influenced by substituents and reaction conditions. slideshare.net

Rearrangement Reactions (e.g., Cationic Rearrangements, Double Bond Rearrangement)

The imidazo[4,5-d]azepine skeleton and related azepine structures can undergo a variety of rearrangement reactions, leading to significant structural modifications. These rearrangements can be triggered by acidic or basic conditions, heat, or photochemical stimuli.

One notable example in a related azepine system is the acid- or base-catalyzed rearrangement of dimethyl 2,7-dimethyl-3H-azepine-3,6-dicarboxylate. Under the influence of sodium methoxide (B1231860) or mineral acids, this compound rearranges to form methyl (5-methoxycarbonyl-2,6-dimethyl-3-pyridyl)acetate. researchgate.netrsc.org This transformation involves a ring contraction of the seven-membered azepine ring into a six-membered pyridine (B92270) ring. Interestingly, the initial base-catalyzed reaction to form the azepine from a dihydropyridine (B1217469) derivative can be reversed using hydrochloric acid. researchgate.netrsc.org

Skeletal rearrangements are also observed in more complex fused systems related to the imidazo[4,5-d]azepine core. For instance, imidazo[4,5-e]thiazolo[3,2-b]-1,2,4-triazine derivatives undergo skeletal rearrangements under the action of potassium hydroxide (B78521) in methanol. nih.gov Furthermore, a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] researchgate.netnih.govbldpharm.comtriazines leads to the formation of imidazo[4,5-e] nih.govresearchgate.netthiazino[2,3-c] researchgate.netnih.govbldpharm.comtriazines, which involves a ring expansion of the thiazolidine (B150603) ring. nih.gov Cationic rearrangements are also a known pathway for the structural reorganization of complex polycyclic systems containing nitrogen heterocycles, often leading to novel frameworks. chemrxiv.org

Oxidation and Reduction Reactions

The oxidation and reduction of the imidazo[4,5-d]azepine system can be used to introduce new functional groups or to modify the saturation level of the heterocyclic rings. The nitrogen atoms and any carbon-carbon double bonds within the structure are potential sites for such reactions.

The oxidation of tetrahydroazepines provides a route to access functionalized oxo-azepines. For example, the diastereoselective hydroboration of substituted tetrahydroazepines yields regioisomeric azepanols, which can then be oxidized to the corresponding oxo-azepines. researchgate.net The regioselectivity of the initial hydroboration step can be influenced by the choice of catalyst. researchgate.net

While direct oxidation studies on the this compound core are not extensively documented, related systems demonstrate the feasibility of such transformations. For example, the action of N-bromosuccinimide on dimethyl 4,5-dihydro-2,7-dimethyl-1H-azepine-3,6-dicarboxylate results in the bromination of a methyl group followed by cyclization with an adjacent ester group to form a lactone. rsc.org

Reduction reactions, conversely, can be employed to saturate the heterocyclic system. Catalytic hydrogenation is a common method for reducing carbon-carbon and carbon-nitrogen double bonds in heterocyclic compounds, which would convert unsaturated imidazo[4,5-d]azepine derivatives into their fully saturated hexahydro counterparts.

Ring-Opening and Ring-Closing Transformations

Ring-opening and ring-closing reactions are fundamental transformations in heterocyclic chemistry, allowing for the synthesis of the imidazo[4,5-d]azepine ring system or its conversion into other cyclic or acyclic structures.

Ring-closing metathesis (RCM) is a powerful method for the formation of the azepine ring. This reaction has been utilized in the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines, which are important pharmacological scaffolds. nih.govacs.org Another significant ring-closing strategy is the intramolecular Heck reaction. Fused imidazo-azepine derivatives have been synthesized through a sequential van Leusen/intramolecular Heck protocol, demonstrating an efficient way to construct this fused heterocyclic system. researchgate.net

Ring-opening reactions can also play a crucial role. For example, the synthesis of azepine derivatives can be achieved through the ring expansion of smaller rings, such as aziridines. researchgate.net Conversely, the imidazo[4,5-d]azepine ring system could potentially undergo ring-opening under certain conditions, although specific examples are scarce in the literature. The stability of the fused imidazole and azepine rings would likely require harsh conditions for such a transformation to occur.

Formation of Quaternary Ammonium (B1175870) Salts

The nitrogen atoms within the this compound structure, being secondary or tertiary amines, are nucleophilic and can react with alkylating agents to form quaternary ammonium salts. This transformation introduces a permanent positive charge and can significantly alter the physical, chemical, and biological properties of the molecule.

The formation of quaternary ammonium salts from related imidazo[1,2-a]azepine systems has been demonstrated. Specifically, 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepines react with various alkylating reagents, such as alkyl halides, in a solvent like ethyl acetate (B1210297) upon refluxing to yield the corresponding quaternary imidazolium (B1220033) salts. nih.gov This reaction proceeds via a standard SN2 mechanism, also known as the Menschutkin reaction, where the nitrogen atom of the imidazole ring acts as the nucleophile. nih.govmdpi.com

ReactantAlkylating ReagentProductReference
3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepineAlkyl halide3-Aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine quaternary salt nih.gov

This quaternization can be a valuable tool for modifying the properties of imidazo[4,5-d]azepine derivatives, for instance, to enhance their water solubility or to investigate their potential as phase-transfer catalysts or antimicrobial agents, a known application for many quaternary ammonium compounds. mdpi.commdpi.com

Complexation with Metal Species

The nitrogen atoms in the imidazo[4,5-d]azepine scaffold possess lone pairs of electrons, making them potential ligands for coordination with metal ions. The formation of metal complexes can influence the reactivity of the heterocyclic system and introduce new catalytic or material properties.

DFT calculations on the coordination of a simple azepine ligand to transition metals have shown a variety of possible binding modes, including η¹, η², η⁴, η⁶, and η⁷ coordination, depending on the metal and its electron count. researchgate.net This suggests that the azepine portion of the imidazo[4,5-d]azepine system could coordinate to metals in a multidentate fashion.

Furthermore, related perhydrodiazepine ligands, which share the seven-membered diazepine (B8756704) core, have been shown to form stable complexes with various transition metals. For instance, 6-amino-6-methylperhydro-1,4-diazepine forms complexes with Ni(II) and can be functionalized to create heterodinuclear Fe(III)Zn(II) complexes. nih.gov The bispidine framework (3,7-diazabicyclo[3.3.1]nonane), another rigid nitrogen-containing bicyclic system, is also known for its strong coordination with a wide range of metal ions from the p-, d-, and f-blocks. nih.gov These examples highlight the potential of the this compound system to act as a versatile ligand in coordination chemistry.

Ligand SystemMetal Ion(s)Coordination DetailsReference
AzepineTransition Metalsη¹, η², η⁴, η⁶, or η⁷ coordination modes predicted by DFT researchgate.net
6-Amino-6-methylperhydro-1,4-diazepineNi(II), Fe(III), Zn(II)Forms stable mono- and heterodinuclear complexes nih.gov
Bispidinep-, d-, and f-block elementsForms highly stable complexes due to rigid framework nih.gov

Structure Property Relationship Studies of 1,4,5,6,7,8 Hexahydroimidazo 4,5 D Azepine Derivatives

Conformational Analysis of Fused Azepine Ring Systems

The conformational flexibility of the seven-membered azepine ring is a defining characteristic of 1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine and its derivatives. Unlike planar aromatic systems, the saturated azepine portion of the molecule is non-planar to minimize ring strain. It typically adopts lower-energy conformations such as the chair and boat forms. slideshare.net The fusion of the azepine ring to the rigid imidazole (B134444) ring introduces significant conformational constraints, limiting the number of accessible low-energy states compared to a monocyclic azepine.

Fused Ring SystemCommon Conformation(s)Key Conformational Features
Decalin (Fused Cyclohexane)Chair-ChairCan exist as rigid trans-decalin or flexible, ring-inverting cis-decalin. libretexts.org
1H-AzepineBoat, ChairNon-planar conformations are adopted to relieve instability. slideshare.net
Dibenz[b,f]azepineBoat-likeThe central seven-membered ring is puckered into a boat conformation.
This compoundTwist-Chair, Twist-Boat (Predicted)Fusion to the imidazole ring restricts free interconversion, leading to specific preferred twisted conformations.

Electronic Structure Investigations and Substituent Effects on Reactivity

The electronic properties of the this compound ring system are fundamental to its reactivity. The scaffold combines the electron-rich nature of the imidazole ring with the saturated, flexible azepine moiety. Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure of such molecules. These studies can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and generate molecular electrostatic potential maps, which together help in predicting the molecule's reactivity towards electrophiles and nucleophiles. nih.gov

Substituents on either the imidazole or the azepine ring can profoundly alter the electronic landscape and, consequently, the chemical reactivity of the molecule.

Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, attached to the imidazole ring increase its electron density, enhancing its nucleophilicity and making it more susceptible to electrophilic substitution.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the imidazole ring, making it less reactive towards electrophiles but potentially activating it for nucleophilic attack.

Substituents on the azepine ring primarily exert their influence through steric effects or by modifying the basicity of the nitrogen atoms. For example, N-alkylation can increase the steric bulk and influence the ring's conformation.

Substituent TypePositionPredicted Effect on Electronic StructureImpact on Reactivity
Electron-Donating Group (e.g., -CH₃, -OCH₃)Imidazole RingIncreases electron density on the imidazole ring; Raises HOMO energy level.Activates the imidazole ring toward electrophilic attack.
Electron-Withdrawing Group (e.g., -NO₂, -CN)Imidazole RingDecreases electron density on the imidazole ring; Lowers HOMO and LUMO energy levels.Deactivates the imidazole ring toward electrophilic attack; may enable nucleophilic aromatic substitution.
Alkyl Group (e.g., -CH₂CH₃)Azepine NitrogenIncreases basicity of the nitrogen; introduces steric bulk.Affects nucleophilicity of the nitrogen and can influence the conformational preference of the azepine ring.

Influence of Stereochemistry on Molecular Properties

Stereochemistry is a critical determinant of the molecular properties of this compound derivatives, particularly their interaction with biological systems. nih.gov The introduction of substituents on the saturated azepine ring can create one or more stereocenters, leading to the existence of enantiomers and diastereomers. These stereoisomers, while having identical chemical formulas, possess distinct three-dimensional arrangements of atoms.

Because biological systems such as enzymes and receptors are themselves chiral, they can differentiate between the enantiomers of a chiral molecule. nih.gov This stereoselectivity means that one enantiomer may exhibit significantly different pharmacological and pharmacokinetic properties than the other. researchgate.net For example, studies on other fused azepine-containing molecules designed as receptor ligands have demonstrated that specific stereochemical configurations are essential for high-affinity binding. nih.gov The incorrect orientation of a key substituent can lead to a dramatic loss of biological activity. nih.gov Therefore, the control and characterization of stereochemistry are paramount in the development of derivatives of this scaffold for therapeutic applications.

PropertyInfluence of StereochemistryExample from Related Systems
Biological ActivityEnantiomers can have different potencies, with one being active (eutomer) and the other less active or inactive (distomer). researchgate.netIn certain benzazepine derivatives, antagonist potency at NMDA and AMPA receptors is dependent on the substitution pattern, implying stereochemical influences. nih.gov
Receptor Binding AffinityThe 3D shape of a ligand must be complementary to the chiral binding site of a receptor for optimal interaction.Conformationally restricted dopamine (B1211576) analogs with a fused azepine ring showed that improper orientation of a phenyl group led to very low receptor affinity. nih.gov
PharmacokineticsEnantiomers can be metabolized at different rates by chiral enzymes, leading to different plasma concentrations and durations of action.The (R)- and (S)-enantiomers of fluoxetine (B1211875) are metabolized differently, which affects their plasma levels and potential for drug-drug interactions. nih.gov

Relationship between Structural Modifications and Chemical Reactivity Profiles

The chemical reactivity of the this compound core can be tuned by targeted structural modifications. These modifications can alter the stability of the molecule, the accessibility of reactive sites, and the propensity to undergo specific types of reactions.

One common strategy involves the functionalization of the nitrogen atoms within the scaffold. For instance, in related azetidine-fused benzodiazepine (B76468) systems, methylation of the azetidine (B1206935) nitrogen converts it into a better leaving group, facilitating a subsequent ring-opening reaction upon attack by a nucleophile. nih.govmdpi.com A similar principle could be applied to the azepine ring nitrogens in the imidazo[4,5-d]azepine system, where N-acylation or N-alkylation could activate the ring for specific transformations.

Furthermore, the introduction of functional groups can enable skeletal rearrangements. Studies on complex fused imidazole systems have shown that under basic conditions, such as treatment with potassium hydroxide (B78521) in methanol, derivatives can undergo skeletal rearrangements, leading to the expansion of a fused thiazolidine (B150603) ring into a thiazine (B8601807) ring. nih.govnih.gov This demonstrates that a change in substitution can dramatically alter the reactivity profile, allowing for the transformation of the core heterocyclic structure itself.

Structural ModificationTarget SiteResulting Change in Reactivity
N-Alkylation / N-AcylationAzepine Ring NitrogenIncreases steric hindrance; modifies nucleophilicity; can activate the C-N bond for cleavage, enabling ring-opening reactions. nih.gov
Introduction of Ester GroupsSide ChainEnables base-catalyzed hydrolysis which can trigger subsequent cascade reactions or skeletal rearrangements. nih.gov
Variation of SubstituentsImidazole RingAlters the electronic nature of the aromatic portion, controlling its susceptibility to electrophilic or nucleophilic substitution.
Annulation of Additional RingsCore ScaffoldCreates more complex, rigid structures with unique reactivity patterns at the newly formed ring junctions.

Principles of Molecular Recognition (Mechanistic insights into interaction with molecular targets, e.g., enzymes, receptors)

The biological activity of this compound derivatives is contingent upon their ability to recognize and bind to specific molecular targets, such as enzymes or receptors. This molecular recognition is governed by the precise three-dimensional complementarity between the ligand (the derivative) and the target's binding site. The binding affinity is a result of the sum of non-covalent interactions, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Research on structurally similar pyrimido[4,5-d]azepines has led to the discovery of potent antagonists of the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, indicating that this general scaffold can be tailored to fit into specific receptor binding pockets. nih.gov Similarly, certain tetrahydro-benzazepine-diones have been identified as potent antagonists of NMDA and AMPA glutamate (B1630785) receptors, with their potency being highly dependent on the substitution pattern on the tetrahydrobenzene ring. nih.gov

Mechanistic insights from related systems show that both the conformation of the azepine ring and the spatial orientation of key substituents are crucial. For example, in a series of conformationally restricted dopamine D1 receptor agonists, the low affinity of certain compounds was attributed to an improper dihedral angle of a key aromatic substituent relative to the rest of the molecule, preventing optimal interaction with a hydrophobic accessory region in the receptor's binding site. nih.gov Computational tools like molecular docking are often used to predict the binding poses of ligands and to rationalize the structure-activity relationships observed experimentally. nih.gov

Interaction TypeStructural Requirement on LigandPotential Role in Target Binding
Hydrogen BondingPresence of H-bond donors (e.g., N-H groups in imidazole/azepine) and acceptors (e.g., N atoms).Provides specificity and directionality in binding, often acting as a key anchor point within the binding site.
Hydrophobic InteractionsAromatic rings or alkyl substituents.Important for binding to nonpolar pockets in the target protein, contributing significantly to overall binding affinity.
Ionic InteractionsProtonated nitrogen atoms (basic centers) on the ligand interacting with acidic residues (e.g., Asp, Glu) on the target.Forms strong, long-range salt bridges that can anchor the ligand in the binding site.
Steric ComplementarityThe overall 3D shape and conformation of the molecule.The ligand must fit snugly into the binding pocket without steric clashes to achieve high-affinity binding.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly DFT, are fundamental to understanding the intrinsic properties of a molecule. Such studies provide data on electronic distribution, energy levels, and thermodynamic stability. For many related heterocyclic compounds, like imidazo[4,5-b]pyridine derivatives, DFT has been used to analyze proton and metal dication affinities, highlighting how electronic structures and substituent effects modulate binding strength. mdpi.com Similar in-depth analyses for 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine are not found in the current body of literature.

Electronic Structure Analysis (e.g., HOMO/LUMO, Charge Distribution)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity, with the energy gap between them indicating chemical stability and reactivity. Charge distribution analysis reveals the electrophilic and nucleophilic sites on a molecule. While DFT studies on other imidazole-containing compounds have successfully mapped these properties, specific HOMO-LUMO energy values and charge distribution maps for this compound are not available.

Thermodynamic Studies (e.g., Enthalpy Analysis)

Thermodynamic studies, often conducted computationally, can predict the heat of formation, enthalpy, and Gibbs free energy of a compound. This information is vital for assessing the stability of different isomers and the feasibility of chemical reactions. For the target molecule, specific thermodynamic data derived from quantum chemical calculations have not been reported.

Reaction Kinetics and Mechanistic Pathways Elucidation

Computational methods are invaluable for modeling reaction mechanisms, identifying transition states, and calculating activation energies, thereby elucidating kinetic pathways. While the synthesis of various imidazo[4,5-d]azepine derivatives has been documented, the underlying reaction mechanisms have not been computationally explored to provide a detailed kinetic profile for the formation or reactions of the 1,4,5,6,7,8-hexahydro variant. nih.gov

Molecular Modeling and Docking Studies (focused on binding interactions within chemical systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor. This is common in drug discovery to understand binding affinity and mode of action. Although derivatives of imidazo[4,5-d]azepine have been synthesized and evaluated for biological activities such as cytotoxicity, specific molecular docking studies detailing the binding interactions of this compound within chemical or biological systems are absent from the literature. nih.gov

Prediction of Conformational Landscapes and Stability

The azepine ring, being a seven-membered ring, can adopt several conformations, such as chair and boat forms. nih.gov Computational analysis is essential for mapping the potential energy surface, identifying stable conformers, and determining the energy barriers between them. Such a conformational analysis for this compound has not been published, leaving its conformational preferences and landscape theoretically undetermined.

Advanced Simulation Techniques for Exploring Chemical Behavior

Advanced techniques like molecular dynamics (MD) simulations could provide insights into the behavior of this compound over time, including its interactions with solvents or other molecules in a dynamic environment. There is currently no evidence of such simulations having been performed or published for this compound.

Applications of the Imidazo 4,5 D Azepine Scaffold in Chemical Science

Utility as a Heterocyclic Building Block for Complex Organic Synthesis

The 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine scaffold is a versatile building block in the synthesis of complex organic molecules, particularly those with potential biological activity. researchgate.netresearchgate.net The inherent structural features of this scaffold, including the presence of multiple nitrogen atoms and a flexible seven-membered ring, allow for a wide range of chemical transformations.

Researchers have successfully synthesized various derivatives of the parent azepine ring through methods like ring expansion of five or six-membered compounds, photochemical reactions, and microwave-assisted synthesis. researchgate.net For instance, novel imidazo[4,5-d]azepine compounds have been designed and synthesized, drawing inspiration from marine natural products like ceratamine A. nih.govconsensus.app A multi-step synthesis, which included a Heck reaction, was employed to create a series of these compounds. nih.gov

The azepine ring system is a key component in numerous biologically active compounds. researchgate.net The synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives, for example, has been achieved through intramolecular cross-coupling reactions, showcasing the utility of related azepine structures in building complex heterocyclic systems. nih.gov Furthermore, the imidazo[4,5-b]pyridine scaffold, a related structure, has been functionalized using Suzuki cross-coupling to produce 2,6-disubstituted derivatives, highlighting a common strategy for modifying such heterocyclic systems. nih.gov The synthesis of pyrimido[4,5-b]azepine derivatives has been accomplished via an intramolecular Claisen-type condensation, demonstrating another elegant approach to constructing fused azepine ring systems.

The strategic functionalization of the imidazo[4,5-d]azepine core allows for the introduction of various substituents, which can significantly influence the properties of the resulting molecules. This adaptability makes it a valuable precursor for creating intricate molecular frameworks with desired chemical and biological profiles.

Scaffold Design for Combinatorial Chemistry and Chemical Library Assembly

The structural characteristics of the this compound scaffold make it an excellent candidate for the design and assembly of chemical libraries for high-throughput screening. Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, and the imidazo[4,5-d]azepine core provides a robust framework for such endeavors.

The design of a chemical library often starts with a central scaffold that can be decorated with a variety of substituents at multiple positions. The imidazo[4,5-d]azepine system offers several such attachment points on both the imidazole (B134444) and azepine rings, allowing for systematic variation and the creation of a diverse set of compounds. This approach is instrumental in exploring the structure-activity relationships (SAR) of a particular compound class. ekb.eg

For example, the development of a novel series of Phosphodiesterase 4 (PDE4) inhibitors was achieved through the design of a diazepinone ring system, a related seven-membered heterocyclic structure. mdpi.com This work utilized robust and scalable parallel chemistry protocols to rapidly explore the SAR of the series, demonstrating how such scaffolds can be employed in the efficient generation of compound libraries. The imidazo[4,5-b]pyridine scaffold has also been recognized for its utility in designing novel biomedical agents, where the biological activity is highly dependent on the nature and position of its substituents. nih.gov

By leveraging the multiple functionalization sites on the this compound scaffold, chemists can generate extensive libraries of compounds. These libraries can then be screened against various biological targets to identify lead compounds for drug discovery and other applications.

Exploration in Materials Chemistry Research

While the primary focus of research on imidazo[4,5-d]azepine and related structures has been in medicinal chemistry, the unique electronic and structural properties of the imidazole core suggest potential applications in materials science. Imidazole-containing compounds have been utilized as functional materials in various applications, including organic electroluminescent devices (OLEDs) and as ligands in coordination chemistry. researchgate.netnih.gov

For instance, a fused benzo researchgate.netresearchgate.netimidazo[2,1-b] researchgate.netfrontiersin.orgthiazine (B8601807) system has been successfully employed as a novel electron-acceptor core for a high triplet energy bipolar host material in efficient solution-processable thermally activated delayed fluorescence OLEDs. frontiersin.orgresearchgate.net The benzimidazole (B57391) moiety in this material contributes to its electron-deficient nature, which is crucial for electron transport. researchgate.net This highlights the potential of incorporating the imidazole unit of the imidazo[4,5-d]azepine scaffold into materials designed for organic electronics.

Furthermore, polymers containing imidazole and imidazolium (B1220033) functionalities are being explored for a range of material science applications. nih.gov These polymers can exhibit valuable properties such as high thermal stability. nih.gov The ability of the imidazole ring to participate in hydrogen bonding and electrostatic interactions can be harnessed to create self-assembling materials and functional polymers. nih.gov Although direct research on this compound in materials chemistry is not extensively documented, the known properties of the imidazole component suggest that this scaffold could serve as a building block for novel functional materials, including polymers and organic electronic components.

Development of Novel Molecular Architectures with Unique Chemical Properties

The fusion of an imidazole ring with an azepine ring in the this compound scaffold gives rise to a unique and rigid three-dimensional structure that serves as a foundation for developing novel molecular architectures with distinct chemical and biological properties. By modifying this core structure, researchers have been able to create compounds with a range of interesting activities.

A series of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified to possess a unique combination of α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, suggesting potential as antidepressants. The synthesis of these compounds involved a convenient method for converting nitriles to imidazolines.

In the realm of anticancer research, novel rigid dibenzo[b,f]azepines have been designed and synthesized as potential anticancer agents against leukemia. These compounds were found to act as selective topoisomerase II inhibitors and DNA intercalators. Similarly, imidazo[4,5-b]phenazines, which share the imidazole core, have been developed as dual topoisomerase I/IIα inhibitors. ekb.eg The cytotoxic activity of these compounds was evaluated against a panel of cancer cell lines, with some derivatives showing remarkable and broad-spectrum activity. ekb.eg

The development of these diverse molecular architectures demonstrates the versatility of the core scaffold. The specific arrangement of atoms and functional groups in these novel compounds, stemming from the foundational imidazo[4,5-d]azepine or related structures, is directly responsible for their unique properties and potential applications.

Below is a table summarizing some of the novel molecular architectures derived from or related to the imidazo[4,5-d]azepine scaffold and their observed properties.

Scaffold/DerivativeSynthetic ApproachUnique Properties/Activities
Imidazo[4,5-d]azepine derivativesInspired by marine natural products (e.g., ceratamine A), multi-step synthesis including Heck reaction. nih.govCytotoxicity against various human cancer cell lines. nih.govconsensus.app
2-Substituted 4,5-dihydro-1H-imidazole derivativesConversion of nitriles to imidazolines using ethylenediamine (B42938) and trimethylaluminum.Combined α2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities.
Rigid dibenzo[b,f]azepinesRing closure technique.Anticancer activity against leukemia; selective topoisomerase II inhibitors and DNA intercalators.
Imidazo[4,5-b]phenazinesSynthesis from 1-(un)substituted 2-(hetero)aryl precursors. ekb.egDual topoisomerase I/IIα inhibitors; broad-spectrum cytotoxic activity against cancer cell lines. ekb.eg

Role in Investigating Cross-Linking Mechanisms in Chemical Systems

Based on the available scientific literature, there is limited to no specific information on the direct application of this compound or its immediate derivatives in the investigation of cross-linking mechanisms in chemical systems. Research on this particular scaffold has predominantly focused on its synthetic utility and its potential in medicinal chemistry, as detailed in the preceding sections. While the bifunctional nature of the molecule, with its two distinct rings and multiple nitrogen atoms, could theoretically be exploited for cross-linking studies, there are no specific examples in the reviewed literature to substantiate this role. Therefore, this remains an unexplored area of research for this specific heterocyclic compound.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine?

The synthesis typically involves multi-step heterocyclic condensation reactions. For example, patents (WO 2017077283 and WO 2017077288) describe routes using substituted imidazole precursors cyclized under acidic or catalytic conditions. Key steps include:

  • Ring-closing strategies : Formation of the azepine ring via intramolecular alkylation or amidation.
  • Purification : Column chromatography or recrystallization to isolate the target compound.
  • Yield optimization : Adjusting reaction temperature and solvent polarity to minimize side products .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR spectroscopy : Used to confirm regiochemistry and hydrogen bonding patterns (e.g., reports 1H^1H/13C^{13}C-NMR for related imidazo-azepines) .
  • X-ray crystallography : Resolves conformational details of the fused imidazole-azepine system (e.g., includes X-ray data for structural analogs) .
  • HPLC-MS : Detects impurities and validates molecular weight (e.g., and highlight EP-certified impurity profiling methods) .

Basic: What is the primary pharmacological target of this compound, and what diseases are implicated?

This compound acts as a Janus kinase (JAK) inhibitor , targeting JAK-STAT signaling pathways. Patent data (WO 2017077283) associates it with autoimmune disorders (e.g., rheumatoid arthritis) and inflammatory conditions due to JAK’s role in cytokine signaling .

Advanced: How does structural modification of the azepine ring impact biological activity?

  • Conformational rigidity : Introduction of a methyl group (e.g., compound 6 in ) enhances cellular potency by preorganizing the molecule for target binding .
  • SAR limitations : emphasizes that the azepine ring itself is not amenable to modification without significant loss of activity, as seen in DDX3 helicase inhibitor studies .
  • Substituent effects : 4-CN-Ph substitutions (e.g., compound 4 in ) improve biochemical IC50_{50} values by optimizing hydrophobic interactions .

Advanced: How should researchers design cellular assays to evaluate JAK inhibition efficacy?

  • AlphaLISA assays : Measure BRD4 BD-1 binding affinity as a surrogate for BET family inhibition (IC50_{50} values reported in ) .
  • IL-6 suppression models : Use cytokine release assays (e.g., THP-1 cells) to correlate biochemical potency with functional immune modulation .
  • Dose-response in vivo : Validate pharmacokinetic properties via rodent models, monitoring IL-6 levels after oral administration .

Advanced: What strategies resolve contradictions between biochemical and cellular assay results?

  • Metabolic stability : Optimize substituents (e.g., heterocyclic additions at the 8-position in ) to improve membrane permeability .
  • Conformational analysis : Molecular dynamics simulations can rationalize discrepancies (e.g., attributes improved cellular activity to preorganization) .
  • Off-target profiling : Test against related kinases (e.g., BRD2/3 in ) to confirm selectivity .

Basic: How are impurities profiled for quality control in synthesis?

  • EP-certified standards : Reference materials (e.g., Impurity A in ) are used for HPLC calibration .
  • Forced degradation studies : Expose the compound to heat, light, or pH extremes to identify degradation products .

Advanced: What patent-derived structural derivatives show promise for expanded applications?

  • WO 2017077288 : Describes this compound derivatives with fluorophenyl groups, enhancing JAK1/3 selectivity .
  • Diimidazo-diazepine analogs : reports anticancer activity (submicromolar IC50_{50}) via DDX3 helicase inhibition, suggesting repurposing potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.